molecular formula C13H14N2O2 B1479034 4-(4-Cyanopiperidin-1-yl)benzoic acid CAS No. 2097957-71-4

4-(4-Cyanopiperidin-1-yl)benzoic acid

Cat. No.: B1479034
CAS No.: 2097957-71-4
M. Wt: 230.26 g/mol
InChI Key: KDMSWDUCUMYQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyanopiperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Applications

  • The influence of electron-acceptors in phenanthrocarbazole dye-sensitized solar cells was investigated by conjugating various acids, including benzoic acid derivatives, to diphenylamine-phenanthrocarbazole. This study highlighted the role of these conjugates in improving the efficiency and stability of solar cells, which could have implications for 4-(4-Cyanopiperidin-1-yl)benzoic acid in similar applications (Yang et al., 2016).

Crystal and Molecular Structures

  • The molecular and crystal structures of various benzoic acids, including compounds structurally related to this compound, were determined. This research provides insights into the potential structural applications of benzoic acid derivatives in various fields, including materials science and pharmaceuticals (Zugenmaier et al., 2003).

Coordination Polymers

  • In a study exploring ligand modifications on metal complexes, 4-cyanobenzoic acid was used to synthesize Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. This could suggest potential applications of this compound in creating novel coordination polymers with unique structural properties (Song et al., 2009).

Pharmaceutical Intermediate

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a compound closely related to this compound, was synthesized as a key intermediate for pharmaceuticals. This suggests the potential utility of this compound in pharmaceutical synthesis (Koroleva et al., 2012).

Luminescent Lanthanide Complexes

  • A study on the photophysical properties of lanthanide complexes using benzoic acid derivatives, including structures similar to this compound, indicated potential applications in developing luminescent materials (Kim et al., 2006).

Liquid Crystalline Behavior

  • Research on supramolecular liquid crystalline complexes utilizing benzoic acid derivatives demonstrates potential applications of this compound in materials science, particularly in the creation of liquid crystals with unique properties (Alaasar & Tschierske, 2019).

Properties

IUPAC Name

4-(4-cyanopiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h1-4,10H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMSWDUCUMYQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.